Efaroxan hydrochloride

α2-adrenoceptor selectivity idazoxan

Researchers studying insulin secretion face limitations with generic α2-antagonists lacking receptor subtype discrimination and physiological calcium oscillation patterns. Efaroxan hydrochloride addresses these gaps: • 724-fold α2/α1 selectivity ratio, surpassing idazoxan (182-fold) for cleaner pharmacology • Stereoselective I3 receptor agonism drives oscillatory [Ca²⁺]c patterns mimicking physiological insulin secretion • 32-fold α2D/α2A affinity window (pKd 9.1 vs. 7.6) for tissue-specific studies • >100-fold I1/I2 selectivity for unambiguous cardiovascular research Supplied with ≥98% HPLC purity. Bulk quantities available.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 89197-32-0
Cat. No. B1214185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaroxan hydrochloride
CAS89197-32-0
Synonyms2-((2-ethyl-2,3-dihydrobenzofuran-2-yl))-2-imidazoline
efaroxan
efaroxan hydrochloride
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2O1)C3=NCCN3
InChIInChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
InChIKeyDWOIUCRHVWIHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efaroxan Hydrochloride: Pharmacological Overview


Efaroxan hydrochloride (CAS 89197-32-0) is a potent and selective α2-adrenoceptor antagonist [1] and an antagonist at imidazoline I1 receptors [2]. It is also an agonist at the putative I3 imidazoline receptor on pancreatic β-cells, where it stimulates insulin secretion [3]. This dual pharmacological profile distinguishes efaroxan from many other adrenergic and imidazoline ligands, positioning it as a key research tool for investigating glucose homeostasis, insulin secretion, and cardiovascular regulation [4].

Profile α2-adrenoceptor / I1 antagonist & I3 agonist
Study fit Supports glucose homeostasis & insulin secretion research
Context Reported cardiovascular and CNS signaling research tool

Why Efaroxan Outperforms Generic α2-Antagonists


Generic α2-adrenoceptor antagonists (e.g., yohimbine) or imidazoline ligands (e.g., idazoxan) cannot be substituted for efaroxan hydrochloride due to critical differences in receptor selectivity, subtype discrimination, and functional outcomes. Efaroxan exhibits a markedly higher α2/α1 selectivity ratio than idazoxan [1], displays a unique ability to differentiate α2A from α2D adrenoceptor subtypes [2], and produces a distinct oscillatory pattern of calcium signaling and insulin secretion not observed with phentolamine [3]. Furthermore, efaroxan's stereoselective interactions with pancreatic imidazoline binding sites enable potentiation of glucose-induced insulin secretion, a property not shared by I2-selective ligands like BU224 or idazoxan [4]. These quantitative, mechanistically distinct differences preclude simple interchangeability in experimental protocols.

Generic α2-antagonists (e.g., yohimbine) may differ in α2/α1 selectivity, altering off-target α1 effects in assays.
Imidazoline ligands such as idazoxan lack I3-mediated insulinotropic activity, limiting glucose homeostasis studies.
Reported α2-subtype discrimination (α2A vs. α2D) differs; this compound’s selectivity context may not transfer to standard α2-antagonists.

Efaroxan: Quantitative Evidence of Differentiation


Superior α2/α1 Selectivity over Idazoxan

Efaroxan hydrochloride exhibits a significantly higher selectivity for α2-adrenoceptors over α1-adrenoceptors compared to idazoxan. In isolated tissue assays, efaroxan demonstrated a selectivity ratio (α2/α1) of 724, whereas idazoxan, a commonly used α2-antagonist, had a ratio of only 182 [1]. This 4-fold greater selectivity reduces confounding α1-mediated effects in experimental systems.

α2/α1 selectivity
Head-to-head
Ratio 724
vs. Idazoxan 182 (4.0‑fold higher)
Reported higher selectivity supports reduced α1‑off‑target context
In vitro rat tissue data; verify in target system
α2-adrenoceptor selectivity idazoxan

α2A vs. α2D Subtype Differentiation

Efaroxan displays a marked ability to discriminate between α2A and α2D adrenoceptor subtypes, a property not universal among α2-antagonists. Efaroxan exhibited 32-fold higher affinity for guinea-pig α2D-adrenoceptors (pKd = 9.1) than for rabbit α2A-adrenoceptors (pKd = 7.6) [1]. This discrimination is comparable to RX821002 (32-fold) and MK 912 (13-fold), making efaroxan a valuable tool for subtype-specific studies [1].

α2A vs. α2D affinity
Head-to-head
α2D pKd 9.1; α2A pKd 7.6
32‑fold α2D/α2A difference
Enables α2‑subtype discrimination in tissue‑specific studies
Guinea-pig vs. rabbit cortex; species‑dependent
α2-adrenoceptor subtypes α2A α2D

Distinct Insulin Secretion Dynamics vs. Phentolamine

While both efaroxan and phentolamine inhibit KATP channels and stimulate insulin secretion, they produce fundamentally different patterns of calcium signaling and secretion. In mouse pancreatic β-cells, 100 µM efaroxan reduced KATP channel activity by 83% and induced large-amplitude oscillations of intracellular calcium ([Ca2+]c), whereas 100 µM phentolamine reduced KATP channel activity by 96% and produced a sustained increase in [Ca2+]c [1]. This differential signaling translates to distinct secretion dynamics: efaroxan elicited a brisk first-phase-like increase in insulin secretion, while phentolamine produced a more gradual increase [1].

Secretion dynamics
Data to verify
Oscillatory Ca2+ & brisk first‑phase secretion
vs. phentolamine sustained increase
Differential signaling pattern supports β‑cell stimulus‑secretion coupling research
Mouse β‑cells; data to verify in independent models
insulin secretion calcium oscillations phentolamine

Stereoselective I3-Mediated Insulin Secretion

Efaroxan's insulinotropic effects are stereoselective and mediated by a distinct imidazoline binding site. (+)-Efaroxan selectively enhances glucose-induced insulin secretion, while (−)-efaroxan is less potent [1]. This stereoselectivity is not observed with I2-selective imidazolines such as idazoxan or BU224, which do not stimulate insulin secretion [2]. The effect is attributed to interaction with a putative 'I3' imidazoline receptor distinct from I1 and I2 sites [3].

Stereoselective I3 activity
Class‑level
(+)-Efaroxan active; (−)-efaroxan weak
I2 ligands (idazoxan, BU224) inactive
Stereoselective I3 interaction supports non‑I1/I2 pathway studies
Rat islet and RIN‑5AH cell data
imidazoline receptors insulin secretion stereoselectivity

High I1 Imidazoline Receptor Affinity and Selectivity

Efaroxan hydrochloride binds with high affinity to I1 imidazoline receptors while showing lower affinity for I2 sites. The pKi values for human receptors are 7.28 for I1 and <5 for I2 . This contrasts with idazoxan, which has high affinity for both I1 and I2 sites (Ki values in the low nanomolar range) [1]. Additionally, efaroxan shows subtype selectivity within α2-adrenoceptors, with pKi values of 7.87 for α2A, 7.42 for α2B, and 5.74 for α2C .

I1 imidazoline affinity
Class‑level
I1 pKi 7.28; I2 pKi
>100‑fold I1/I2 selectivity
I1 selectivity may support cardiovascular/CNS signaling studies without I2 confounding
Human recombinant receptor data
α2 vs. 5‑HT1A rank
Head-to-head
Ranked 3rd of 5
Intermediate selectivity vs. atipamezole, idazoxan, yohimbine
Ranked selectivity profile may guide behavioral assay tool selection
Rodent anticataleptic activity model
imidazoline receptors I1 binding affinity

α2 vs. 5-HT1A Receptor Selectivity Ranking

In behavioral and neurochemical studies, efaroxan occupies a distinct position in the rank order of α2-adrenoceptor selectivity versus 5-HT1A receptor activity. The compounds examined, in decreasing rank order of α2-adrenergic versus 5-HT1A receptor selectivity, were: atipamezole > methoxy-idazoxan (RX821002) > efaroxan > idazoxan > yohimbine [1]. This ranking indicates that efaroxan provides an intermediate selectivity profile, making it useful for experiments where complete elimination of 5-HT1A activity (as with atipamezole) is not required or where a different balance of activities is desired.

α2 vs. 5‑HT1A rank
Head-to-head
Ranked 3rd of 5
Intermediate selectivity vs. atipamezole, idazoxan, yohimbine
Ranked selectivity profile may guide behavioral assay tool selection
Rodent anticataleptic activity model
α2-adrenoceptor 5-HT1A selectivity

Efaroxan Hydrochloride: Optimal Research Applications


α2A vs. α2D Subtype Signaling

Efaroxan's 32-fold higher affinity for α2D over α2A adrenoceptors [1] makes it a valuable tool for experiments requiring subtype discrimination. Its potency at α2D (pKd 9.1) allows researchers to selectively probe α2D-mediated functions in tissues such as the guinea-pig brain cortex, while its lower affinity at α2A (pKd 7.6) provides a built-in selectivity window. This is particularly useful in studies of presynaptic autoreceptor function, where α2A and α2D subtypes play distinct roles across species [1].

Glucose-Dependent Insulin Secretion and β-Cell Electrophysiology

For research into the mechanisms of insulin secretion, efaroxan offers distinct advantages over other imidazoline secretagogues. Its ability to induce large-amplitude [Ca2+]c oscillations and a brisk first-phase-like secretion pattern [2] more closely mimics the physiological response to glucose than the sustained calcium increase seen with phentolamine. Furthermore, efaroxan's stereoselective action at the putative I3 imidazoline receptor [3] provides a specific pharmacological tool for studying this non-I1/I2 pathway, which is not targeted by idazoxan or BU224.

I1 Receptor-Mediated Cardiovascular and CNS Effects

Efaroxan's >100-fold selectivity for I1 over I2 imidazoline receptors (pKi 7.28 vs. <5) makes it an ideal antagonist for studies of I1-mediated functions, such as central blood pressure regulation and sympathetic outflow. Unlike idazoxan, which binds both I1 and I2 sites with high affinity, efaroxan allows for cleaner interpretation of I1 receptor pharmacology. Additionally, its intermediate α2/5-HT1A selectivity profile [4] provides a defined baseline for behavioral and neurochemical experiments where off-target serotonergic activity must be considered.

Stereoselective Imidazoline Binding Site Characterization

Efaroxan's enantiomers display differential activities: (+)-efaroxan is a potent insulin secretagogue, while (−)-efaroxan is weaker [3]. This stereoselectivity is a key feature for studies aiming to define the structural requirements of the imidazoline binding site(s) involved in insulin secretion. The availability of enantiomerically pure efaroxan enables detailed structure-activity relationship (SAR) studies and the development of more selective probes for the I3 receptor.

Application
Selection Property
Validation Focus
α2-subtype discrimination studies
Reported α2D/α2A affinity difference
Tissue-specific presynaptic autoreceptor function
Insulin secretion & β-cell electrophysiology
Oscillatory Ca2+ and distinct secretion dynamics
Glucose-dependent insulin release pathway
I1 imidazoline receptor signaling
Reported I1/I2 selectivity profile
I1‑mediated cardiovascular/CNS pathway isolation
Imidazoline binding site characterization
Enantiomer-specific insulinotropic activity
Stereoselective I3 receptor SAR studies

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